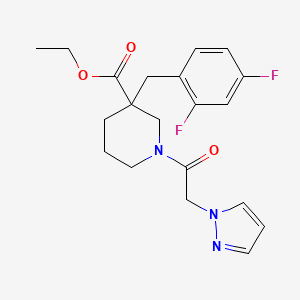![molecular formula C19H25FN2O2 B5979122 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5979122.png)
1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone, also known as FPEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. FPEP is a member of the pyrrolidinone family, which is known for its diverse range of biological activities.
作用機序
1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone acts as a positive allosteric modulator of the α2A-adrenergic receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone enhances the activity of norepinephrine and dopamine neurons, leading to increased neurotransmitter release in the brain. This mechanism of action is similar to that of other drugs used to treat ADHD, such as methylphenidate and amphetamine.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has been shown to increase heart rate and blood pressure in animal models. These effects are likely due to the activation of the α2A-adrenergic receptor, which is also involved in the regulation of cardiovascular function. 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has also been shown to increase locomotor activity in mice, suggesting that it may have stimulant-like effects.
実験室実験の利点と制限
One advantage of using 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone in lab experiments is its specificity for the α2A-adrenergic receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has a relatively short half-life in the body, which may limit its usefulness in certain experiments. Additionally, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone. One area of interest is the development of more potent and selective α2A-adrenergic receptor modulators for the treatment of ADHD and other disorders. Additionally, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone may have applications in the treatment of drug addiction and withdrawal symptoms, so further research in this area is warranted. Finally, more studies are needed to determine the safety and efficacy of 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone in humans, which could pave the way for clinical trials and eventual FDA approval.
合成法
The synthesis of 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone involves several steps, including the reaction of 3-fluoroacetophenone with ethylmagnesium bromide to form 2-(3-fluorophenyl)ethanol. The resulting product is then reacted with piperidine and acetic anhydride to form 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone. The final product is purified using column chromatography.
科学的研究の応用
1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitters. Specifically, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has been shown to increase the release of dopamine and norepinephrine in the brain, which can have implications for the treatment of disorders such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has been studied for its potential role in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-[2-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-17-6-1-4-15(12-17)8-9-16-5-2-10-21(13-16)19(24)14-22-11-3-7-18(22)23/h1,4,6,12,16H,2-3,5,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWWDPARKRHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCCC2=O)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{3-[2-(3-Fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5979045.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5979064.png)
![1-[2-methoxy-5-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5979071.png)
![2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5979075.png)
![ethyl (methoxyimino)[2-(3-pyridinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5979087.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5979095.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B5979108.png)
![N-(2,6-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5979114.png)
![2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5979125.png)
![N-[2-(difluoromethoxy)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5979132.png)


![sodium S-{3-oxo-3-[(2-phenylethyl)amino]propyl} thiosulfate](/img/structure/B5979149.png)
![6-[(1-isopropyl-5-oxo-3-pyrrolidinyl)amino]nicotinonitrile](/img/structure/B5979157.png)